molecular formula C10H13NO2S B2419885 N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide CAS No. 2201247-44-9

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide

Cat. No. B2419885
CAS RN: 2201247-44-9
M. Wt: 211.28
InChI Key: XGUSMZRHEJFMBD-UHFFFAOYSA-N
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Description

“N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms . It also has a carboxamide group (CONH2), which is a common functional group in organic chemistry . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles or bases . The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Inhibition of Complex II Activity

Research on substituted carboxamides has shown their potential in inhibiting complex II (succinate dehydrogenase) activity in mitochondria, indicating possible applications in understanding and manipulating mitochondrial functions, which could be relevant to diseases linked to mitochondrial dysfunctions, such as neurodegenerative diseases and cancer (White, 1989).

Prodrug Forms for Amides

Studies on N-acyl derivatives of carboxamides have explored their use as prodrugs, enhancing the delivery and activation of drugs within the human body. This research could inform the development of more effective medication delivery systems by assessing the chemical stability and enzymatic hydrolysis of these compounds (Kahns & Bundgaard, 1991).

Antimicrobial and Antipathogenic Properties

The antimicrobial and antipathogenic activities of carboxamide derivatives have been demonstrated, suggesting potential applications in developing new antimicrobial agents. This includes the study of thiourea derivatives and their interaction with bacterial cells, highlighting the importance of heterocyclic carboxamides in combating resistant bacterial strains and biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Novel Organic Compounds

Research into the synthesis of novel organic compounds, including carboxamide derivatives, provides foundational knowledge for the development of new drugs and materials. This encompasses the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, indicating the broad applicability of carboxamide derivatives in medicinal chemistry (Norman, Navas, Thompson, & Rigdon, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action. It could also involve conducting safety and toxicity studies .

properties

IUPAC Name

N-(2-hydroxycyclobutyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-4-9(14-5-6)10(13)11-7-2-3-8(7)12/h4-5,7-8,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUSMZRHEJFMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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